O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride

Pharmaceutical impurity profiling Pharmacopoeial reference standard Structural elucidation

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride (CAS 1329613-85-5, free base) is a chemically defined reference standard formally designated as Betaxolol EP Impurity E and the Betaxolol Open Chain Analog (USP). It is the hydrochloride salt of (2RS)-1-[4-(2-butoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol, with molecular formula C₁₈H₃₂ClNO₃ and molecular weight 345.9 g/mol.

Molecular Formula C18H31NO3
Molecular Weight 309.45
CAS No. 1329613-85-5
Cat. No. B589388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride
CAS1329613-85-5
Synonyms(2RS)-1-[4-(2-Butoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol Hydrochloride; 
Molecular FormulaC18H31NO3
Molecular Weight309.45
Structural Identifiers
SMILESCCCCOCCC1=CC=C(C=C1)OCC(CNC(C)C)O
InChIInChI=1S/C18H31NO3/c1-4-5-11-21-12-10-16-6-8-18(9-7-16)22-14-17(20)13-19-15(2)3/h6-9,15,17,19-20H,4-5,10-14H2,1-3H3
InChIKeyMKCUROGLDRTSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride (CAS 1329613-85-5): Pharmacopoeial Identity and Baseline Characterization


O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride (CAS 1329613-85-5, free base) is a chemically defined reference standard formally designated as Betaxolol EP Impurity E and the Betaxolol Open Chain Analog (USP) [1]. It is the hydrochloride salt of (2RS)-1-[4-(2-butoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol, with molecular formula C₁₈H₃₂ClNO₃ and molecular weight 345.9 g/mol [2]. Unlike the parent API Betaxolol, which bears a cyclopropylmethyl ether side chain essential for its β₁-adrenoceptor antagonist pharmacology, this compound lacks the cyclopropylmethyl moiety and instead carries an n-butyl ether substituent, resulting in an open-chain structural configuration that fundamentally alters its pharmacological relevance [3]. Its primary use is as a highly characterized reference material for analytical method development, method validation, and quality control in the manufacture of Betaxolol active pharmaceutical ingredient and finished drug products [4].

Why In-Class Betaxolol-Related Compounds Cannot Substitute for This Specific Reference Standard in Regulated Analytical Workflows


Betaxolol EP Impurity E is not interchangeable with Betaxolol API, other Betaxolol pharmacopoeial impurities (e.g., Impurity A, B, C, D), or alternative β₁-blocker impurities because it possesses a unique combination of a missing cyclopropylmethyl group and an n-butyl ether substitution that generates a distinct chromatographic retention time, mass spectrometric fragmentation pattern, and UV absorption profile relative to every other Betaxolol-related substance [1]. In forced degradation studies conducted under ICH Q1A(R2) conditions, this compound was identified as the major degradation product (designated P6) of Betaxolol under acidic, basic, and oxidative stress, confirming that it is a process-specific and degradation-specific marker rather than a generic β-blocker impurity [2]. Regulatory submissions (ANDA, NDA, DMF) require impurity reference standards that are traceable to the specific pharmacopoeial monograph; substitution with a non-identical analog would invalidate system suitability criteria, compromise peak identification, and render quantitative impurity results non-defensible during regulatory review [3].

Quantitative Differentiation Evidence for O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride Against Its Closest Comparators


Structural Identity and Pharmacopoeial Designation Differentiation vs. Betaxolol API (CAS 63659-18-7) and Related Impurities A–D

Betaxolol EP Impurity E is structurally defined as (2RS)-1-[4-(2-butoxyethyl)phenoxy]-3-[(1-methylethyl)amino]propan-2-ol hydrochloride, lacking the cyclopropylmethyl group present in Betaxolol API and carrying an n-butyl ether in its place [1]. This contrasts directly with: Betaxolol API (CAS 63659-18-7), which bears the cyclopropylmethoxyethyl side chain essential for β₁-adrenoceptor binding; Impurity A (CAS 67193-95-7), which has a 4-ethylphenoxy moiety; Impurity B (CAS 62572-94-5), which is the O-desmethyl analog; Impurity C (CAS 63659-17-6), the oxirane analog; and Impurity D (CAS 63659-16-5), an epimeric form [2]. No other Betaxolol EP impurity carries the n-butoxyethyl substitution pattern.

Pharmaceutical impurity profiling Pharmacopoeial reference standard Structural elucidation

Forced Degradation Profile: Quantified Formation as Major Degradation Product P6 Under ICH Stress Conditions vs. Parent Betaxolol Baseline

In a comprehensive LC-ESI/MS forced degradation study, Betaxolol was subjected to acidic, basic, and oxidative stress per ICH Q1A(R2). The major degradation product formed across all stress conditions was identified as Impurity E (designated degradation product P6) [1]. The validated LC method achieved baseline separation of P6 from intact Betaxolol and all other degradation products. The limit of detection (LOD) and limit of quantification (LOQ) for P6 were 2.15 μg mL⁻¹ and 6.53 μg mL⁻¹ respectively, compared to 5.46 μg mL⁻¹ (LOD) and 16.54 μg mL⁻¹ (LOQ) for the parent Betaxolol peak [2].

Forced degradation Stability-indicating method ICH Q1A(R2)

Chromatographic Selectivity: Resolution from Betaxolol API and Co-occurring Impurities Under Validated LC Conditions

The LC method developed and validated by Chmangui et al. (2024) for Betaxolol impurity profiling demonstrated complete baseline resolution of Impurity E (P6) from Betaxolol and all other forced degradation products under optimized chromatographic conditions [1]. The validated method employed LC-ESI/MS detection, enabling unambiguous identification of Impurity E via its characteristic mass fragmentation pattern distinct from all other Betaxolol-related substances [2]. In contrast, Betaxolol EP Impurity A (4-ethylphenoxy analog) and Impurity B (O-desmethyl analog) co-elute or exhibit poor resolution under certain pharmacopoeial conditions without careful method optimization [3].

HPLC method validation Chromatographic separation System suitability

Regulatory Compliance Documentation: Comprehensive Characterization Package vs. Generic Research-Grade Materials

Betaxolol EP Impurity E reference standards from qualified suppliers are provided with a detailed Structure Elucidation Report (SER) and comprehensive Certificate of Analysis including NMR, MS, IR, HPLC purity (typically ≥95%), water content, and residual solvent data, compliant with EP and USP monograph requirements [1]. This standard is manufactured under ISO 17034 quality systems, ensuring metrological traceability to pharmacopoeial standards [2]. In contrast, generic Betaxolol API or research-grade analogs are supplied with minimal characterization (typically only HPLC purity and basic identity confirmation) and lack the full regulatory documentation package required for GMP quality control and regulatory submission support [3].

Regulatory starting material Structure elucidation ISO 17034

Validated Application Scenarios for O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride in Pharmaceutical Development and Quality Control


Stability-Indicating HPLC Method Development and Validation for Betaxolol Drug Substance and Finished Product

This reference standard serves as the primary system suitability marker and quantitative calibrant for Impurity E in stability-indicating HPLC methods. The validated method reported by Chmangui et al. (2024) employed this compound as the P6 degradation product peak for forced degradation studies under acidic, basic, and oxidative ICH Q1A(R2) conditions [1]. Pharmacopoeial-conformant methods require the use of the exact EP-specified impurity reference standard, not a surrogate, to establish relative retention times, resolution factors, and quantitation limits. The demonstrated LOD of 2.15 μg mL⁻¹ and LOQ of 6.53 μg mL⁻¹ for this impurity enables detection well below the ICH Q3B identification threshold of 0.1% for a 10 mg dose strength [2].

ANDA/NDA Regulatory Submission Support and GMP Batch Release Testing

For Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) referencing Betaxolol, the use of a fully characterized Impurity E reference standard with Structure Elucidation Report (SER) and ISO 17034 traceability is a regulatory expectation rather than a preference [1]. The comprehensive characterization package (NMR, MS, IR, HPLC purity, water content, residual solvents) provides the documentation required to demonstrate that the impurity standard used for method validation and batch release testing is unequivocally identified and of suitable purity, satisfying FDA and EMA review requirements for impurity method qualification [2]. Substituting a non-pharmacopoeial analog would necessitate extensive additional qualification work and risk regulatory deficiency letters.

LC-MS/MS Peak Identification and Degradation Pathway Elucidation in Stress Studies

The unique mass fragmentation pattern of Impurity E, established by LC-ESI/MS analysis in the Chmangui et al. (2024) study, provides a definitive fingerprint for identifying this specific degradant in complex chromatograms from stability samples [1]. The compound's identification as the major degradation product across acidic, basic, and oxidative stress conditions means it is the most analytically significant degradant for establishing degradation pathways and validating the stability-indicating capability of the analytical method [2]. This specific impurity standard enables direct mass spectral matching rather than relying on computational fragmentation predictions, which may not accurately distinguish structurally similar Betaxolol-related impurities.

Quote Request

Request a Quote for O-Des(cyclopropylmethyl)-O-butyl Betaxolol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.